molecular formula C16H17ClN4O2S2 B2468677 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034537-53-4

5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2468677
CAS No.: 2034537-53-4
M. Wt: 396.91
InChI Key: HBOAQCPMYHOJCC-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide (CAS: 1448047-68-4) is a structurally complex sulfonamide derivative featuring a thiophene core, a pyrazole ring substituted with pyridine, and a sulfonamide linker (Fig. 1). Its molecular formula is C₁₄H₁₃ClN₄O₂S₂, with a molecular weight of 368.85 g/mol . The compound’s uniqueness arises from the synergistic integration of:

  • A 5-chlorothiophene-2-sulfonamide group, known for enhancing binding affinity to biological targets.
  • A 3,5-dimethylpyrazole moiety linked to a pyridine ring, which contributes to π-π stacking interactions and solubility modulation.
  • An ethyl spacer between the pyrazole and sulfonamide groups, optimizing steric compatibility with enzyme active sites.

This compound has shown promise in antimicrobial and anticancer research due to sulfonamides' historical relevance in inhibiting carbonic anhydrases and folate biosynthesis pathways .

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2/c1-11-13(12(2)21(20-11)15-5-3-4-9-18-15)8-10-19-25(22,23)16-7-6-14(17)24-16/h3-7,9,19H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAQCPMYHOJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into its biological activity, synthesis methods, structure-activity relationships, and comparative analysis with similar compounds.

Structural Overview

The compound's molecular formula is C16H17ClN4O2S2C_{16}H_{17}ClN_{4}O_{2}S_{2}, and it possesses a molecular weight of approximately 396.91 g/mol. Its structure includes:

  • A thiophene ring , which contributes to its electronic properties.
  • A sulfonamide group , enhancing solubility and bioavailability.
  • A pyrazole derivative , known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures often exhibit activities such as:

  • Antibacterial effects.
  • Anticancer properties.
  • Inhibition of glycine transporters , particularly GlyT1, which plays a role in neurotransmission.

Empirical Studies

Empirical testing has indicated that this compound may influence neurotransmitter dynamics, particularly by enhancing glycine signaling in the central nervous system. Such actions could be beneficial in treating conditions like schizophrenia and mood disorders.

Comparative Analysis

A comparative analysis with structurally related compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesBiological ActivityUniqueness
5-Aryl-N-(pyrazin-2-yl)thiopheneAryl group instead of chloroAntibacterialDifferent aryl substituents alter activity
5-bromo-N-(pyrazin-2-yloxy)thiopheneOxy group additionAnticancerOxy substituent enhances solubility
5-methyl-N-(thiazolyl)thiopheneThiazole instead of pyrazoleAntiviralThiazole ring provides distinct reactivity

This table illustrates how variations in substituents and ring structures can significantly influence the biological activity and chemical properties of related compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several multi-step reactions involving simpler organic precursors. Key steps include:

  • Formation of the thiophene ring.
  • Introduction of the sulfonamide group.
  • Coupling with the pyrazole derivative.

These synthetic approaches allow for the customization of the compound's properties and enhance its applicability in various fields.

Case Studies

Recent research has focused on the pharmacological potential of similar compounds in treating neurological disorders. For instance:

  • Study on GlyT1 Inhibition : A study demonstrated that a related sulfonamide compound increased cerebrospinal fluid glycine concentrations in animal models, suggesting therapeutic effects on neurotransmission.
  • Anticancer Activity : Another investigation highlighted the anticancer properties of structurally similar compounds, showing promise in inhibiting tumor growth through targeted mechanisms.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide exhibit a variety of biological activities:

  • Antiviral Activity : Pyrazole derivatives have been identified as promising antiviral agents, with studies showing their efficacy against various viral targets .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
  • Anticancer Potential : Pyrazoles are recognized for their anticancer properties, with several derivatives showing significant growth inhibition in cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

  • Antiviral Studies : In vitro testing has shown that certain pyrazole derivatives can inhibit viral replication significantly, suggesting that this compound could be effective against specific viral strains .
  • Anti-inflammatory Activity : Research indicates that modifications to the pyrazole structure can enhance anti-inflammatory activity, which warrants further exploration for therapeutic applications in inflammatory diseases .
  • Anticancer Efficacy : Recent findings highlight the anticancer potential of pyrazole derivatives, with compounds exhibiting significant inhibition percentages against various cancer cell lines, indicating that further development of this compound could yield promising results in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in heterocyclic cores, substituents, and linker groups, leading to divergent biological and physicochemical properties. Below is a systematic comparison:

Sulfonamide Derivatives with Pyrazole and Pyridine Moieties

Compound Name Key Structural Differences Biological Activity Reference
5-Chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Pyridine at position 4 (vs. 2 in the target compound) Enhanced kinase inhibition due to altered pyridine orientation
N-{[4-(3-Chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide Triazole and methoxyphenyl substituents Potent anti-inflammatory activity via COX-2 inhibition
5-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolopyridine replaces pyrazole-pyridine Higher metabolic stability but reduced solubility

Key Insight : The pyridine substitution position (2 vs. 4) significantly impacts target selectivity. Pyridine at position 2 (target compound) favors interactions with hydrophobic enzyme pockets, while position 4 analogs may engage polar residues .

Thiophene Sulfonamides with Varied Linkers

Compound Name Linker Type Activity Profile Reference
5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide Hydroxy-pentyl linker Improved water solubility; moderate antifungal activity
N-(5-Chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolopyrimidine-acetamide linker Dual kinase and protease inhibition
5-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide Pyridinylmethyl spacer Enhanced blood-brain barrier penetration

Key Insight : Hydrophilic linkers (e.g., hydroxy-pentyl) improve solubility but may reduce membrane permeability, whereas aromatic spacers (e.g., pyridinylmethyl) enhance CNS targeting .

Pyrazole-Based Analogs with Alternative Cores

Compound Name Core Structure Unique Features Reference
N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Furan-thiophene hybrid Broad-spectrum antibacterial activity due to furan’s electrophilic reactivity
5-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde Carbaldehyde terminus Electrophilic aldehyde group enables covalent target binding
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide Benzamide terminus Fluorescent properties for cellular imaging applications

Key Insight : Electrophilic groups (e.g., carbaldehyde) enable irreversible enzyme inhibition but may increase off-target reactivity compared to the target compound’s sulfonamide group .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrazole Core Formation : The pyridine-substituted pyrazole moiety is synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole derivatives are prepared using substituted acetylpyridines and hydrazine hydrate .

Sulfonamide Coupling : The thiophene-sulfonamide group is introduced via nucleophilic substitution. Thiophene-2-sulfonyl chloride reacts with the amine-functionalized pyrazole-ethyl intermediate (prepared by alkylation or Michael addition) in the presence of a base like triethylamine or DMAP. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm, and pyrazole-methyl groups at δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms carbon backbone integrity, including sulfonamide carbonyl (δ 165–170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks with <5 ppm error) .
  • Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for such sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and intermolecular interactions. For example:

  • Dihedral Angles : In related pyrazole-thiophene hybrids, the thiophene ring and pyrazole system form dihedral angles of 4–60°, influencing π-π stacking and solubility .
  • Hydrogen Bonding : Intramolecular N–H⋯N (pyridine) bonds stabilize the conformation, while intermolecular C–H⋯Cl interactions (observed in chlorobenzene derivatives) affect crystal packing .
  • Disorder Analysis : SCXRD can resolve positional disorder in flexible ethyl or sulfonamide groups, crucial for accurate structure-activity relationship (SAR) studies .

Q. What strategies optimize reaction yields when synthesizing pyrazole-thiophene hybrids?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% for cyclization steps .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in diazomethane or sulfonylation steps, minimizing decomposition of sensitive intermediates .
  • Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) or polymer-supported bases (e.g., PS-BEMP) in sulfonamide coupling reduces by-product formation .

Q. How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

  • Pyridine Ring : Electron-withdrawing groups on pyridine (e.g., nitro or chloro) increase electrophilicity at the pyrazole N1 position, enhancing nucleophilic substitution rates .
  • Thiophene Sulfonamide : The sulfonamide group’s electron-withdrawing nature directs electrophilic substitution to the 5-position of thiophene, as seen in chlorination reactions .
  • Steric Effects : Bulky 3,5-dimethyl groups on pyrazole hinder rotational freedom, affecting conformational stability and biological target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-II or kinases). For example, thiazole-pyrimidine analogs show strong binding to COX-II via hydrogen bonds with Arg120 and Tyr355 .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in explicit solvent) to validate docking results .
  • QSAR Modeling : Hammett constants (σ) and Hansch parameters quantify substituent effects on bioactivity, guiding rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Source Validation : Cross-check assay protocols (e.g., IC₅₀ values may vary due to cell line differences: HeLa vs. MCF-7 ).
  • Metabolic Stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) can reduce efficacy in vivo despite strong in vitro activity .
  • Stereochemical Purity : Impurities in enantiomeric mixtures (e.g., from chiral ethyl groups) may skew activity data. Use chiral HPLC or SFC to verify enantiopurity .

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